molecular formula C19H18Cl2N2O4 B11465515 2-(2,4-dichlorophenoxy)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B11465515
M. Wt: 409.3 g/mol
InChI Key: SMSXGWRAKHLEMJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be attached through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the benzoxazinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide.

    N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide: A related compound with similar structural features.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is unique due to the combination of its dichlorophenoxy and benzoxazinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H18Cl2N2O4

Molecular Weight

409.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,7,8-trimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C19H18Cl2N2O4/c1-9-10(2)19-18(23-16(25)8-27-19)11(3)17(9)22-15(24)7-26-14-5-4-12(20)6-13(14)21/h4-6H,7-8H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

SMSXGWRAKHLEMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C)NC(=O)CO2)C

Origin of Product

United States

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